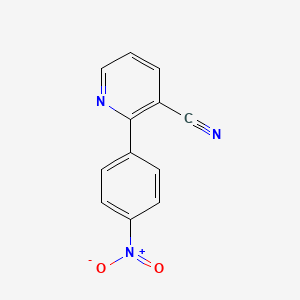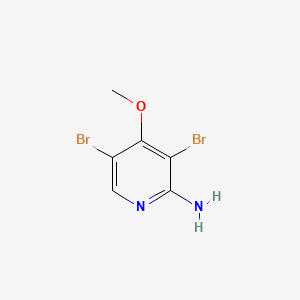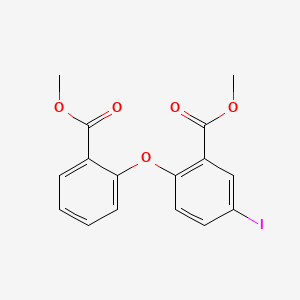
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is an organic compound with the molecular formula C16H13IO5 It is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzoic acid derivative is achieved through electrophilic iodination. This step often uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Esterification: The carboxylic acid group of the benzoic acid derivative is esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Phenoxy Substitution: The methoxycarbonyl group is introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with the iodinated benzoic acid ester in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Hydrolysis Products: Benzoic acid derivatives and methanol.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
科学研究应用
Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and diagnostic agents.
Industry: Utilized in the production of materials for organic electronics and as a reagent in various chemical processes.
作用机制
The mechanism of action of Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity to molecular targets.
相似化合物的比较
Methyl 5-iodo-2-methoxybenzoate: Similar structure but lacks the phenoxy group.
Methyl 5-bromo-2-(2-(methoxycarbonyl)phenoxy)benzoate: Similar structure with bromine instead of iodine.
Methyl 5-chloro-2-(2-(methoxycarbonyl)phenoxy)benzoate: Similar structure with chlorine instead of iodine.
Uniqueness: Methyl 5-iodo-2-(2-(methoxycarbonyl)phenoxy)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The phenoxy group also contributes to its unique chemical properties and applications.
属性
IUPAC Name |
methyl 5-iodo-2-(2-methoxycarbonylphenoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO5/c1-20-15(18)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(19)21-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMPAVNFWOMSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735137 |
Source


|
| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269461-73-5 |
Source


|
| Record name | Methyl 5-iodo-2-[2-(methoxycarbonyl)phenoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
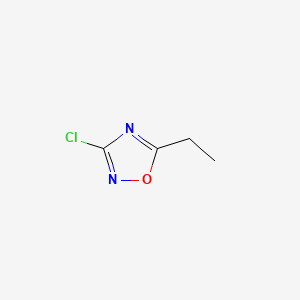
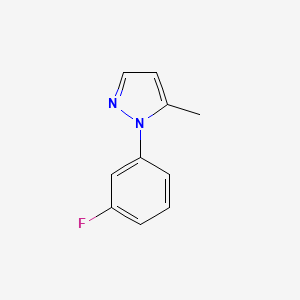
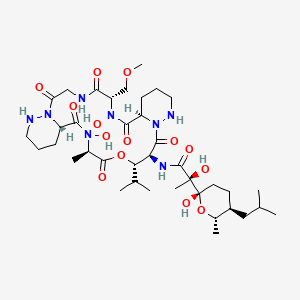
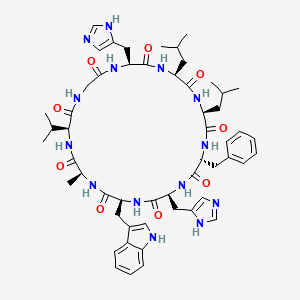
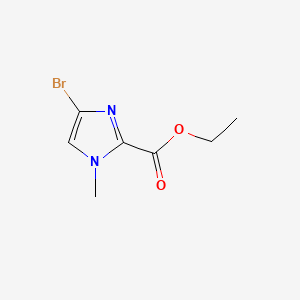
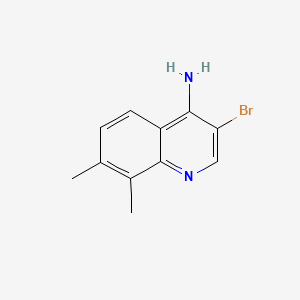
![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)
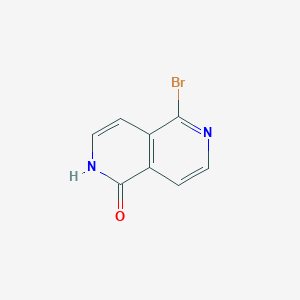
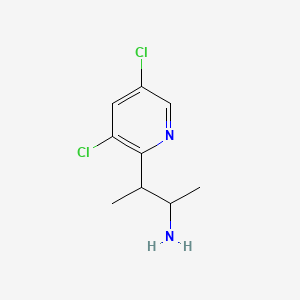
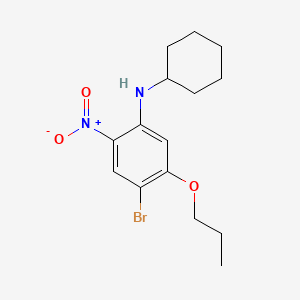
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
